2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
Description
The compound 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide features a pyridazine core substituted with an azepane ring at position 6 and a sulfanyl-linked acetamide group at position 2. The acetamide moiety is further functionalized with a 3-fluoro-4-methylphenyl group. The azepane ring (a 7-membered saturated heterocycle) may enhance metabolic stability compared to smaller rings like piperidine, while the fluorine atom on the phenyl group likely improves lipophilicity and bioavailability .
Properties
IUPAC Name |
2-[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4OS/c1-14-6-7-15(12-16(14)20)21-18(25)13-26-19-9-8-17(22-23-19)24-10-4-2-3-5-11-24/h6-9,12H,2-5,10-11,13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJNOSLPLCIEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCCCCC3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the Azepane Group: The azepane group can be introduced via nucleophilic substitution reactions, where an azepane derivative reacts with a halogenated pyridazine intermediate.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting a thiol derivative with the pyridazine intermediate.
Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups (if present) on the pyridazine ring can be reduced to amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.
Pharmacology: Studies can be conducted to investigate its pharmacokinetics, pharmacodynamics, and therapeutic potential.
Materials Science: The compound’s structural properties may make it suitable for use in the development of novel materials with specific electronic or mechanical properties.
Biology: It can be used as a tool compound to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways.
DNA/RNA Interaction: The compound could bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of the target compound with key analogues, focusing on structural features, molecular properties, and biological activities.
*Estimated based on molecular formula (C₁₉H₂₃FN₄OS).
Key Comparative Findings
Core Heterocycle Modifications :
- The pyridazine core in the target compound distinguishes it from Z223-1032 (pyrazolo[3,4-d]pyrimidine) and CB-839 (thiadiazole). Pyridazine derivatives often exhibit diverse bioactivity, including antimicrobial and anticancer effects, whereas thiadiazoles (e.g., CB-839) are clinically validated for metabolic pathway inhibition .
Substituent Effects :
- The 3-fluoro-4-methylphenyl group in the target compound contrasts with the 4-chlorophenyl group in compounds 15 and 16 . Fluorine’s electronegativity enhances membrane permeability and metabolic stability compared to chlorine .
- The azepane ring in the target compound and Z223-1032 may confer superior pharmacokinetics over smaller rings (e.g., piperidine in 16 ) due to reduced ring strain and increased lipophilicity .
Compounds with chlorophenyl groups (e.g., 15, 16) demonstrate fungicidal activity, highlighting the role of aromatic substituents in target specificity .
Synthetic Feasibility :
Biological Activity
2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic compound belonging to the class of pyridazine derivatives. Its unique structure suggests potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
| Property | Details |
|---|---|
| IUPAC Name | 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide |
| Molecular Formula | C18H23FN4OS |
| CAS Number | 1251632-27-5 |
The biological activity of 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The sulfanyl group may facilitate binding to biological targets, modulating their activity. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cell proliferation.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Anti-inflammatory Effects
Pyridazine derivatives have been studied for their anti-inflammatory effects. The proposed mechanism involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The potential for this compound to reduce inflammation could make it a candidate for treating conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
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In Vitro Studies :
- A study investigated the effects of various pyridazine derivatives on monoamine oxidase (MAO) activity, revealing that certain modifications enhance inhibitory potency. While not directly tested, structural similarities suggest potential for 2-{[6-(azepan-1-yl)pyridazin-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide to exhibit similar effects.
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Cytotoxicity Assays :
- Cytotoxicity was evaluated using L929 fibroblast cells, with results indicating that certain pyridazine derivatives exhibit low toxicity at therapeutic concentrations. This suggests a favorable safety profile for further development.
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Molecular Docking Studies :
- Computational studies have been employed to predict the binding affinity of similar compounds to MAO-B, providing insights into their potential as neuroprotective agents. The docking scores suggest that modifications can significantly influence binding efficiency and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
